molecular formula C7HClF4O B026317 5-Chloro-2,3,4-trifluorobenzoyl fluoride CAS No. 101513-69-3

5-Chloro-2,3,4-trifluorobenzoyl fluoride

Cat. No.: B026317
CAS No.: 101513-69-3
M. Wt: 212.53 g/mol
InChI Key: HDPODBQAFOAFJY-UHFFFAOYSA-N
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Description

5-Chloro-2,3,4-trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride characterized by a benzoyl backbone substituted with chlorine at position 5 and fluorine atoms at positions 2, 3, and 4. Fluorinated benzoyl derivatives are valued for their electron-withdrawing effects, which enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. These compounds are typically sensitive to hydrolysis and require controlled handling .

Properties

CAS No.

101513-69-3

Molecular Formula

C7HClF4O

Molecular Weight

212.53 g/mol

IUPAC Name

5-chloro-2,3,4-trifluorobenzoyl fluoride

InChI

InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H

InChI Key

HDPODBQAFOAFJY-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F

Synonyms

Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural analogs based on substituents, molecular formulas, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
5-Methoxy-2,3,4-trifluorobenzoyl chloride 1263376-71-1 C₈H₄ClF₃O₂ -OCH₃ (5), -F (2,3,4), -Cl (carbonyl) Used as an impurity standard in moxifloxacin synthesis; methoxy group reduces electrophilicity compared to chloro
2,3,4-Trichloro-5-fluorobenzoyl chloride 115549-05-8 C₇Cl₃FClO -Cl (2,3,4), -F (5), -Cl (carbonyl) Higher chlorine content increases molecular weight (241.4 g/mol) and stability; used in halogen-rich intermediates
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride 1160260-46-7 C₁₄H₉Cl₂FO₂ -OCH₂C₆H₄F (2), -Cl (5), -Cl (carbonyl) Benzyloxy group introduces steric hindrance; potential for functionalization in polymer chemistry
3,4-Dichloroisothiazole-5-carbonyl chloride N/A C₄Cl₃NO₁S₁ Isothiazole ring with -Cl (3,4) Heterocyclic structure alters electronic properties; applications in bioactive molecule synthesis

Reactivity and Stability

  • Electrophilicity: The target compound’s fluorine atoms increase electron withdrawal, enhancing carbonyl reactivity compared to non-fluorinated analogs. However, replacing chlorine with methoxy (as in 5-Methoxy-2,3,4-trifluorobenzoyl chloride) reduces electrophilicity, favoring stability over reactivity .
  • Hydrolysis Sensitivity : Acyl fluorides generally hydrolyze slower than chlorides, but the presence of electron-withdrawing groups (e.g., -Cl, -F) accelerates this process. For instance, 2,3,4-Trichloro-5-fluorobenzoyl chloride’s trichloro substitution may increase susceptibility to moisture .
  • Thermal Stability : Fluorinated pyrimidines like 5-Chloro-2,4,6-trifluoropyrimidine (bp 114.5°C) demonstrate high thermal stability due to aromatic fluorination, a trait likely shared by the target compound .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates: 5-Methoxy-2,3,4-trifluorobenzoyl chloride is critical in synthesizing moxifloxacin, a fluoroquinolone antibiotic. The target compound’s chloro substitution could similarly serve in antiviral or anticancer drug precursors .
  • Agrochemicals : Fluorinated benzoyl derivatives are employed in pesticide synthesis due to their resistance to metabolic degradation. The trichloro analog’s stability under harsh conditions makes it suitable for field applications .
  • Dyes and Polymers : Compounds like 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride are used in reactive dyes (e.g., Drimarene K) and specialty polymers, leveraging their functionalizable substituents .

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